molecular formula C9H15ClO B12566054 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane CAS No. 261716-95-4

2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane

Cat. No.: B12566054
CAS No.: 261716-95-4
M. Wt: 174.67 g/mol
InChI Key: MPOGYTIIEFLDNQ-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a chloromethoxy group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloromethyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the chloromethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic framework.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified bicyclic compounds.

Scientific Research Applications

2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bicyclic framework provides structural stability and influences the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbicyclo[2.2.1]heptane: A similar bicyclic compound with a methyl group instead of a chloromethoxy group.

    Norbornane: Another bicyclic compound with a different substitution pattern.

Uniqueness

2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

261716-95-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-(chloromethoxymethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15ClO/c10-6-11-5-9-4-7-1-2-8(9)3-7/h7-9H,1-6H2

InChI Key

MPOGYTIIEFLDNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2COCCl

Origin of Product

United States

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